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Compound of Interest

Compound Name: T-0156

Cat. No.: B15577046 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
T-0156 is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5), an

enzyme crucial in the regulation of the nitric oxide (NO)/cyclic guanosine monophosphate

(cGMP) signaling pathway. This document provides a comprehensive overview of the chemical

structure, pharmacological properties, and mechanism of action of T-0156. It is intended to

serve as a technical resource for researchers and professionals in drug development and

biomedical research. While extensive pharmacological data is available, specific

physicochemical properties and detailed experimental protocols from primary literature are not

readily accessible in the public domain.

Chemical Structure and Identifiers
T-0156, with the IUPAC name Methyl 2-[(2-methylpyridin-4-yl)methyl]-1-oxo-8-[(pyrimidin-2-

yl)methoxy]-4-(3,4,5-trimethoxyphenyl)-1,2-dihydro-2,7-naphthyridine-3-carboxylate, is a

complex heterocyclic molecule.[1] Its structural details and key identifiers are summarized in

the table below.
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Identifier Value

IUPAC Name

Methyl 2-[(2-methylpyridin-4-yl)methyl]-1-oxo-8-

[(pyrimidin-2-yl)methoxy]-4-(3,4,5-

trimethoxyphenyl)-1,2-dihydro-2,7-

naphthyridine-3-carboxylate[1]

CAS Number 324572-93-2[1]

Chemical Formula C31H29N5O7[1]

Molar Mass 583.601 g·mol−1[1]

SMILES

CC1=NC=CC(=C1)CN2C(=C(C3=C(C2=O)C(=

NC=C3)OCC4=NC=CC=N4)C5=CC(=C(C(=C5)

OC)OC)OC)C(=O)OC[1]

InChI

InChI=1S/C31H29N5O7/c1-18-13-19(7-11-32-

18)16-36-27(31(38)42-5)25(20-14-22(39-

2)28(41-4)23(15-20)40-3)21-8-12-35-

29(26(21)30(36)37)43-17-24-33-9-6-10-34-

24/h6-15H,16-17H2,1-5H3[1]

InChIKey JEMJAABFSYOLAP-UHFFFAOYSA-N[1]

PubChem CID 5368[1]

ChEMBL ID CHEMBL1190161[1]

Physicochemical Properties
Detailed experimental data on the physicochemical properties of T-0156, such as melting point,

boiling point, and specific solubility values, are not readily available in publicly accessible

literature. A supplier of the hydrochloride salt of T-0156 notes that the compound is unstable in

powder form. For the hydrochloride salt (CAS: 324572-93-2), limited solubility information is

provided, indicating solubility in DMSO and ethanol is less than 14.59 mg/mL, with sonication

recommended.
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Pharmacological Properties and Mechanism of
Action
T-0156 is a highly potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Its

mechanism of action is centered on the enhancement of the nitric oxide (NO)/cyclic guanosine

monophosphate (cGMP) signaling pathway.

PDE5 Inhibition and Selectivity
T-0156 exhibits sub-nanomolar potency in inhibiting PDE5, with an IC50 value of 0.23 nM.[2]

Its selectivity for PDE5 over other PDE isozymes is a key feature, as detailed in the table

below.

Phosphodiesterase Isozyme IC50 (nM)

PDE5 0.23[2]

PDE6 56[2]

PDE1 >10,000

PDE2 >10,000

PDE3 >10,000

PDE4 >10,000

Data from Mochida et al., 2002.[2]

The data demonstrates that T-0156 is approximately 240-fold more selective for PDE5 than for

PDE6 and shows minimal activity against PDE1, PDE2, PDE3, and PDE4 at concentrations up

to 10 µM.[2]

Mechanism of Action: The NO/cGMP Pathway
The physiological effects of T-0156 are mediated through the NO/cGMP signaling cascade.

Nitric oxide, often released in response to neurotransmission or endothelial stimulation,

activates soluble guanylate cyclase (sGC). Activated sGC then catalyzes the conversion of
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guanosine triphosphate (GTP) to cGMP. cGMP acts as a second messenger, leading to various

cellular responses, most notably the relaxation of smooth muscle cells.

The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by

phosphodiesterases. T-0156, by selectively inhibiting PDE5, prevents the degradation of cGMP.

This leads to an accumulation of cGMP in the cell, thereby amplifying and prolonging the

downstream effects of the NO signal.

Upstream Signaling

cGMP Synthesis

cGMP Degradation

Downstream Effects

Neurotransmitter/
Endothelial Signal

Nitric Oxide Synthase
(NOS) Nitric Oxide (NO) Soluble Guanylate Cyclase

(sGC) - Inactive
activates sGC - Active Cyclic GMP

(cGMP)
catalyzes

GTP

Phosphodiesterase 5
(PDE5)

Protein Kinase G
(PKG)

activates

5'-GMP (Inactive)
hydrolyzes

T-0156
inhibits

Smooth Muscle
Relaxation

Click to download full resolution via product page

Caption: NO/cGMP signaling pathway and the inhibitory action of T-0156 on PDE5.

Key Experimental Data
The primary literature on T-0156 highlights its effects in both in vitro and in vivo models.

In Vitro Effects
In isolated rabbit corpus cavernosum tissue, T-0156 demonstrated a concentration-dependent

ability to increase cGMP levels, leading to tissue relaxation. At a concentration of 100 nM, T-
0156 increased cGMP levels to 6.0 ± 1.5 pmol/mg protein, compared to 1.1 ± 0.4 pmol/mg

protein in vehicle-treated tissues.[2] Furthermore, T-0156 potentiated electrical field stimulation-

induced relaxation in this tissue model.[2]
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In Vivo Effects
In anesthetized dogs, intraduodenal administration of T-0156 at doses of 100 to 1000 µg/kg

potentiated pelvic nerve stimulation-induced penile tumescence.[2]

Experimental Protocols
Detailed, step-by-step experimental protocols for the key studies cited are not available in the

public domain, as access to the full-text articles is restricted. The following is a generalized

summary based on the information provided in the abstracts of the primary research.

General Workflow for In Vitro PDE Inhibition Assay
A standard workflow for determining the IC50 of a compound against different PDE isozymes

would typically involve the following steps.
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Preparation

Assay

Analysis

Isolate PDE Isozymes
from tissue homogenates

Incubate PDE isozyme with
T-0156 and cGMP

Prepare serial dilutions
of T-0156

Stop enzymatic reaction

Quantify the amount of
reaction product (e.g., GMP)

Calculate IC50 values by
plotting inhibition curves

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [T-0156: A Technical Guide to a Potent and Selective
PDE5 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15577046#t-0156-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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